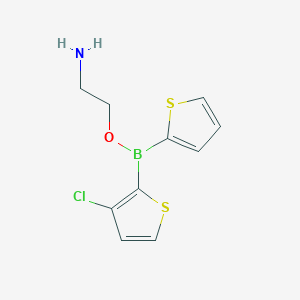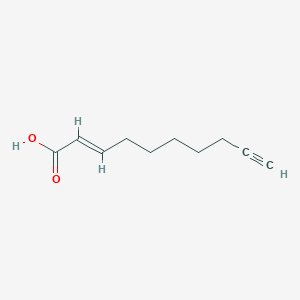
6-Methyl-1,2,4,5-tetrazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1,2,4,5-tetrazin-3-amine is a chemical compound with the molecular formula C₃H₅N₅. It is a member of the tetrazine family, which is known for its unique nitrogen-rich structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,4,5-tetrazin-3-amine can be achieved through several methods. One common approach involves the Sonogashira-type cross-coupling reaction. This method utilizes 3-bromo-6-methyl-1,2,4,5-tetrazine and terminal alkynes as starting materials. The reaction is typically carried out in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-1,2,4,5-tetrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces the corresponding amine.
Aplicaciones Científicas De Investigación
6-Methyl-1,2,4,5-tetrazin-3-amine has several scientific research applications:
Chemical Biology: It is used in bioorthogonal chemistry for labeling and imaging biological molecules.
Materials Science: The compound’s nitrogen-rich structure makes it a candidate for high-energy materials and propellants.
Medicinal Chemistry: Research is ongoing into its potential as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of 6-Methyl-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets. In bioorthogonal chemistry, it participates in inverse electron demand Diels-Alder (iEDDA) reactions, which are highly specific and efficient. These reactions enable the labeling of biomolecules without interfering with their natural functions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-1,2,4,5-tetrazine
- 6-Ethyl-1,2,4,5-tetraazin-3-ylamine
- 3-Amino-1,2,4,5-tetrazine
Uniqueness
6-Methyl-1,2,4,5-tetrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions, such as bioorthogonal labeling .
Propiedades
Fórmula molecular |
C3H5N5 |
|---|---|
Peso molecular |
111.11g/mol |
Nombre IUPAC |
6-methyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C3H5N5/c1-2-5-7-3(4)8-6-2/h1H3,(H2,4,7,8) |
Clave InChI |
FUKPCBSHGNHMJC-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N=N1)N |
SMILES canónico |
CC1=NN=C(N=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Dimethyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole](/img/structure/B372365.png)
![2-{2,5-Dimethoxy-4-[5-(4-methoxyphenyl)-2-thienyl]phenyl}-5-(4-methoxyphenyl)thiophene](/img/structure/B372366.png)
![5-[2,5-dibutoxy-4-(5'-phenyl-5,2'-bithien-2-yl)phenyl]-5'-phenyl-2,2'-bithiophene](/img/structure/B372368.png)
![2-Phenyl-5-[3-(5-phenyl-2-thienyl)phenyl]thiophene](/img/structure/B372369.png)
![2-[2,5-Dibutoxy-4-(5-iodo-2-thienyl)phenyl]-5-iodothiophene](/img/structure/B372370.png)
![5-{5-[5-(Dihydroxyboryl)thien-2-yl]pyridin-2-yl}thien-2-ylboronic acid](/img/structure/B372373.png)


![(1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane](/img/structure/B372377.png)




![(2S,6R)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B372385.png)
